Vilazodone-d4
Description
Historical Context and Evolution of Stable Isotope Labeling in Drug Development
The concept of using stable isotopes in scientific research has a rich history, with the discovery of deuterium (B1214612) by Harold Urey in 1931 marking a pivotal moment. wikipedia.org Initially, the application of stable isotopes like deuterium was primarily in the realm of elucidating chemical reaction mechanisms. wikipedia.org The pioneering work of scientists like Rudolph Schoenheimer in the 1930s demonstrated the utility of stable isotopes as tracers to study metabolic pathways in living organisms. nih.gov
The application of isotopic labeling in drug development began to take shape in the mid-20th century. Early on, radioisotopes were more commonly used due to the ease of detection. nih.gov However, the use of stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) gained traction for their safety and versatility. nih.govacs.org The first report of a kinetic isotope effect in drug metabolism, specifically for the N-demethylation of morphine, appeared in 1961, highlighting the potential of deuterium substitution to influence a drug's metabolic fate. nih.govportico.org
Throughout the latter half of the 20th century, the use of deuterated compounds in pharmaceutical research was largely as tracers for quantitative analysis and to study drug metabolism. acs.orgnih.gov It wasn't until the 21st century that the "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic profile, gained significant commercial interest. nih.gov This evolution was driven by advancements in mass spectrometry and other analytical techniques that made the detection and quantification of deuterated compounds more accessible. nih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a major milestone, validating the therapeutic potential of this strategy. nih.govneulandlabs.com
Fundamental Principles and Advantages of Deuteration in Medicinal Chemistry Research
The substitution of hydrogen with its stable isotope, deuterium, is a subtle structural modification that can have profound effects on a drug molecule's properties. nih.gov This is primarily due to the "kinetic isotope effect" (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. juniperpublishers.comijeat.org This increased bond strength is the cornerstone of the advantages offered by deuteration in medicinal chemistry.
Key Principles and Advantages of Deuteration:
Enhanced Pharmacokinetic Profile: The improved metabolic stability often translates to a more favorable pharmacokinetic profile. This can include increased bioavailability due to a reduced first-pass metabolism, where a significant portion of the drug is metabolized before it reaches systemic circulation. researchgate.net
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. juniperpublishers.comresearchgate.net By slowing down the metabolic pathway responsible for producing these harmful metabolites, deuteration can improve the safety profile of a drug. nih.govmusechem.com This is sometimes referred to as "metabolic shunting," where the metabolism is redirected towards less toxic pathways. juniperpublishers.com
Stabilization of Chiral Centers: For chiral drugs that can interconvert between their enantiomeric forms (a process called racemization), deuteration at the chiral center can slow down this conversion. unibestpharm.comacs.org This is significant because often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. acs.org
Increased Efficacy and Tolerability: By optimizing the pharmacokinetic and safety profiles, deuteration can potentially lead to improved efficacy and better patient tolerability. nih.govresearchgate.net
| Advantage of Deuteration | Underlying Principle | Potential Outcome |
| Improved Metabolic Stability | Stronger C-D bond compared to C-H bond (Kinetic Isotope Effect) | Longer drug half-life, reduced clearance researchgate.net |
| Enhanced Pharmacokinetics | Reduced first-pass metabolism | Increased bioavailability researchgate.net |
| Reduced Toxicity | Slowed formation of harmful metabolites ("metabolic shunting") | Improved safety profile juniperpublishers.comresearchgate.netmusechem.com |
| Chiral Stabilization | Slower rate of interconversion between enantiomers | Isolation of the more effective and safer enantiomer unibestpharm.comacs.org |
Defining the Role of Deuterated Analogs as Academic Research Tools
Long before the advent of deuterated drugs as therapeutics, deuterated analogs served as invaluable tools in academic and industrial research. Their primary role has been to probe and understand fundamental biological and chemical processes.
Mechanistic Studies: The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. wikipedia.orgnih.gov By observing how the rate of a reaction changes upon deuterium substitution, researchers can infer whether a C-H bond cleavage is part of the rate-determining step of the reaction. This has been extensively used to study the mechanisms of enzymes, particularly the cytochrome P450 family. nih.gov
Metabolic Pathway Elucidation: Deuterium-labeled compounds are widely used as tracers to map the metabolic fate of drugs and other xenobiotics. cdnsciencepub.com By administering a deuterated version of a compound and analyzing the resulting metabolites using techniques like mass spectrometry, researchers can identify the sites of metabolism and the various metabolic pathways involved. acs.org
Quantitative Analysis (Internal Standards): In analytical chemistry, particularly in chromatography and mass spectrometry, deuterated analogs are frequently used as internal standards for the accurate quantification of the non-deuterated compound in biological matrices like blood, plasma, or urine. researchgate.netscientificlabs.co.uk Because the deuterated analog is chemically almost identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. vulcanchem.com
Specific Research Context of Vilazodone-d4 within Pharmaceutical Sciences
Vilazodone (B1662482) is an antidepressant medication that functions as a selective serotonin (B10506) reuptake inhibitor and a partial agonist of the 5-HT1A serotonin receptor. fda.gov this compound is a deuterated analog of vilazodone, where four hydrogen atoms have been replaced by deuterium atoms. lipomed-usa.com Specifically, the deuterium atoms are located on the piperazine (B1678402) ring of the molecule. lipomed-usa.comlipomed-shop.com
Within the realm of pharmaceutical sciences, this compound is primarily utilized as an analytical tool. vulcanchem.com Its main application is as a certified reference material and internal standard for the quantitative analysis of vilazodone in various biological matrices, such as urine. scientificlabs.co.uknovachem.com.au This is crucial for a range of research and testing applications, including:
Pharmaceutical Research: To accurately measure vilazodone concentrations in preclinical and clinical studies, which is essential for determining its pharmacokinetic profile. scientificlabs.co.uk
Clinical Toxicology: For the precise measurement of vilazodone levels in patients to monitor for potential toxicity. scientificlabs.co.uk
Forensic Testing: In forensic analysis to accurately quantify vilazodone in biological samples. scientificlabs.co.uk
Properties
Molecular Formula |
C₂₆H₂₃D₄N₅O₂ |
|---|---|
Molecular Weight |
445.55 |
Synonyms |
5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-(piperazinyl-d8)]-2-benzofurancarboxamide-d4; EMD 515259-d4; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Vilazodone Analogs
General Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules like vilazodone (B1662482) requires strategic planning to ensure high levels of isotopic enrichment and retention of the label in the final product. Several general methods are employed for this purpose.
One common approach is catalytic deuterium gas (D2) exchange , where a substrate is treated with D2 gas in the presence of a metal catalyst, such as palladium or platinum on carbon. This method is effective for deuterating specific functional groups, though it can sometimes lead to over-deuteration or side reactions if not carefully controlled.
Another widely used technique is deuterium oxide (D2O) exchange , often catalyzed by acids or bases. D2O is an inexpensive and readily available deuterium source. acs.org This method is particularly useful for exchanging acidic protons, such as those alpha to carbonyl groups or on heteroatoms.
More modern approaches include photoredox-mediated hydrogen isotope exchange , which offers high selectivity for the deuteration of α-amino sp³ carbons under mild conditions. Additionally, transition-metal-free coupling reactions are emerging as powerful tools for creating carbon-deuterium bonds. acs.org For nitrogen-containing heterocycles like piperazine (B1678402), which is a core component of vilazodone, methods involving catalytic reductive cyclization of bis(oximinoalkyl)amines have been developed. researchgate.net
The choice of deuteration strategy depends on the target molecule's structure, the desired location of the deuterium atoms, and the stability of the molecule under the reaction conditions. For complex molecules, a multi-step synthesis involving a deuterated building block is often the most efficient approach.
Chemical Synthesis Pathways for Vilazodone-d4 and Related Isotopologs
The synthesis of this compound typically involves the preparation of a deuterated precursor followed by its coupling to the other part of the molecule.
Identification of Deuteration Sites within the Vilazodone Scaffold
This compound is specifically deuterated at the 2,2,6,6-positions of the piperazine ring. The full chemical name for this compound hydrochloride is 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteropiperazin-1-yl]-1-benzofuran-2-carboxamide hydrochloride. google.com This selective deuteration is advantageous as these positions are often susceptible to metabolism, and their deuteration can lead to a more stable internal standard for pharmacokinetic studies.
Optimization of Deuterated Precursor Synthesis
The key deuterated precursor for the synthesis of this compound is 2,2,6,6-tetradeuteropiperazine or a suitable derivative. The synthesis of deuterated piperazines can be achieved through various methods. One common method is the catalytic deuteration of piperazine using deuterium gas. Optimization of this process involves careful selection of the catalyst, temperature, and pressure to maximize deuterium incorporation while minimizing side reactions.
For instance, the synthesis of piperazine-d8 has been achieved with isotopic enrichment exceeding 98% using a palladium on carbon catalyst at elevated temperatures and pressures over 24-48 hours. To obtain the desired tetradeuterated piperazine, starting from a partially protected or functionalized piperazine could provide more selective deuteration.
Another approach involves the synthesis of N-Boc-piperazine-d8, which can then be selectively deprotected and functionalized. Alkylation reactions using deuterated alkyl halides have been reported to yield deuterated piperazine derivatives with high purity. Optimization of such reactions often involves adjusting the solvent and temperature to ensure high yields and deuterium retention. For example, using polar aprotic solvents like DMF at temperatures between 60-80°C has been shown to be effective.
| Parameter | Condition | Outcome |
| Catalyst | 5-10 wt% Pd/C or Pt/C | High deuterium incorporation |
| Temperature | 150–250°C | Optimal range for catalytic deuteration |
| Pressure | 30–100 bar D₂ | Drives the deuteration reaction |
| Solvent | D₂O or THF-d₈ | Deuterated solvent to prevent H/D exchange |
| Reaction Time | 24-48 hours | Sufficient time for high isotopic enrichment |
Isotopic Enrichment and Purity Assessment of Synthesized this compound
The assessment of isotopic enrichment and chemical purity of the synthesized this compound is a critical final step. This is typically achieved using a combination of analytical techniques.
Mass Spectrometry (MS) is a primary tool for determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion, allowing for the calculation of the number of deuterium atoms present. Multiple reaction monitoring (MRM) in LC-MS/MS can be used for sensitive quantification and confirmation of the deuterated compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the position of the deuterium atoms within the molecule. 1H NMR spectra of the deuterated compound will show the absence of signals at the positions where hydrogen has been replaced by deuterium. 2H NMR can also be used to directly observe the deuterium signals.
The chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or MS detector. This ensures that the synthesized compound is free from starting materials, non-deuterated vilazodone, and other impurities.
| Analytical Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Determine isotopic enrichment and molecular weight. | Confirms the incorporation of four deuterium atoms. Allows for quantification of isotopic purity. |
| NMR Spectroscopy | Confirm the location of deuterium atoms. | Absence of proton signals at the 2,2,6,6-positions of the piperazine ring in the 1H NMR spectrum. |
| HPLC | Assess chemical purity. | Ensures the absence of chemical impurities and non-deuterated vilazodone. |
While specific data for the isotopic enrichment of synthesized this compound is not widely published, commercial suppliers of deuterated standards typically aim for isotopic purities of 98% or higher.
Advanced Analytical Techniques Employing Vilazodone D4 As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Quantitative Bioanalysis
LC-MS/MS has become the definitive technique for the quantitative bioanalysis of vilazodone (B1662482) due to its high sensitivity, selectivity, and speed. socialresearchfoundation.comppm.edu.pl The development of a reliable LC-MS/MS method using Vilazodone-d4 involves meticulous optimization of chromatographic separation, mass spectrometric detection, and sample preparation. nih.govresearchgate.net
Effective chromatographic separation is crucial for isolating vilazodone and this compound from endogenous matrix components and potential interferences. Reversed-phase chromatography is the most common approach.
Column Chemistry : C18 and C8 columns are frequently employed for the analysis of vilazodone. socialresearchfoundation.comresearchgate.netnih.gov These columns, featuring octadecyl or octyl silane (B1218182) bonded to a silica (B1680970) core, provide the necessary hydrophobic retention to separate vilazodone from the more polar components of the sample extract. Specific columns cited in research include Acquity UPLC BEH™ C18, Betabasic C8, and Agela C18. researchgate.netresearchgate.netnih.govnih.gov Other stationary phases like Phenyl-Hexyl have also been utilized for separating similar antidepressant compounds. ptfarm.plnih.gov
Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer, run under either isocratic or gradient conditions. Acetonitrile (B52724) is a commonly used organic modifier, though methanol (B129727) is also utilized. socialresearchfoundation.comresearchgate.netoup.com The aqueous component is often acidified with formic acid or buffered with ammonium (B1175870) acetate (B1210297) to ensure consistent ionization and peak shape. socialresearchfoundation.comnih.govresearchgate.net A typical mobile phase might be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water. socialresearchfoundation.comresearchgate.net
Table 1: Examples of Chromatographic Parameters for Vilazodone Analysis An interactive data table based on research findings.
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Column | Betabasic C8 (100x4.6mm, 5µ) socialresearchfoundation.comresearchgate.net | Acquity UPLC BEH™ C18 (50x2.1mm, 1.7µm) researchgate.netnih.gov | Agela C18 nih.govnih.gov |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v) socialresearchfoundation.comresearchgate.net | Acetonitrile: 10mM Ammonium Acetate (80:20 v/v) researchgate.netnih.gov | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (35:65:0.1, v/v/v) nih.gov |
| Flow Rate | 0.700 mL/min socialresearchfoundation.comresearchgate.net | 0.3 mL/min researchgate.netnih.gov | 0.25 mL/min nih.gov |
| Elution Mode | Isocratic socialresearchfoundation.comresearchgate.net | Isocratic researchgate.netnih.gov | Isocratic nih.gov |
The mass spectrometer is optimized to selectively detect and quantify both vilazodone and the this compound internal standard.
Ionization Mode : Electrospray Ionization (ESI) in the positive ion mode is consistently selected for vilazodone analysis. researchgate.net This technique is highly effective for polar molecules and results in the formation of protonated molecular ions [M+H]+, which are ideal for subsequent fragmentation and detection. researchgate.net
Detection Mode : Multiple Reaction Monitoring (MRM) is the gold standard for quantification in LC-MS/MS assays. researchgate.netnih.govnih.gov This mode offers superior selectivity and sensitivity by monitoring a specific fragmentation pathway for each compound. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is then monitored in the third quadrupole. google.com For vilazodone, a common transition is from a precursor ion of m/z 442.2 to product ions such as m/z 155.0. socialresearchfoundation.comnih.gov For the deuterated internal standard, a corresponding mass shift is observed. In studies using Vilazodone-d8, the transition of m/z 450.1 → 157.0 is monitored, demonstrating the principle that would apply to this compound. socialresearchfoundation.comresearchgate.net
Table 2: Representative Mass Spectrometric Parameters for Vilazodone and its Deuterated Standard An interactive data table based on research findings.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| Vilazodone | Positive ESI | 442.022 | 155.000 + 197.000 | socialresearchfoundation.comresearchgate.net |
| Vilazodone-d8 | Positive ESI | 450.093 | 157.000 + 205.000 | socialresearchfoundation.comresearchgate.net |
| Vilazodone | Positive ESI | 442.19 | 154.99 | researchgate.netnih.gov |
| Vilazodone | Positive ESI | 442.4 | 155.3 | nih.govnih.gov |
The primary goal of sample preparation is to extract vilazodone and this compound from complex biological matrices like plasma or serum, removing interferences that could suppress the MS signal or damage the analytical column. ppm.edu.pl
Protein Precipitation (PPT) : This is a straightforward and rapid technique where a water-miscible organic solvent, typically acetonitrile, is added to the plasma sample. nih.govoup.com The solvent denatures and precipitates the majority of proteins, which are then removed by centrifugation. researchgate.net While simple, this method may result in a less clean extract compared to other techniques, a phenomenon known as matrix effect. oup.com
Liquid-Liquid Extraction (LLE) : LLE offers a cleaner sample extract by partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. socialresearchfoundation.comresearchgate.net Solvents such as diethyl ether have been used to extract vilazodone from plasma. researchgate.netresearchgate.net After mixing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated, and the residue is reconstituted in the mobile phase for injection. ptfarm.pl
Solid-Phase Extraction (SPE) : SPE provides a highly selective and efficient cleanup by retaining the analyte on a solid sorbent while interferences are washed away. nih.govwa.gov Though potentially more time-consuming and costly than PPT or LLE, it can significantly reduce matrix effects and improve assay robustness. nih.gov
Optimization of Mass Spectrometric Detection Modes and Parameters for this compound (e.g., Multiple Reaction Monitoring, Electrospray Ionization)
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound
While this compound is cited as a suitable internal standard for GC-MS analysis, this technique is not commonly reported in the literature for vilazodone quantification. scientificlabs.co.uknovachem.com.aufishersci.com GC-MS is generally better suited for volatile and thermally stable compounds. Vilazodone, being a relatively large and non-volatile molecule, is more amenable to LC-MS/MS analysis, which does not require volatilization. socialresearchfoundation.com The overwhelming preference for LC-MS/MS in published research highlights its superior suitability for the bioanalysis of vilazodone and similar pharmaceutical compounds.
Validation of Bioanalytical Assays Utilizing this compound as Internal Standard
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA. fda.goveuropa.eu The use of this compound is integral to demonstrating the method's accuracy and precision.
Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response over a specific range. A calibration curve is constructed by analyzing a series of standards of known concentrations. europa.eu The response is typically the peak area ratio of the analyte to the internal standard (this compound).
Calibration Range : The range must encompass the expected concentrations in study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). europa.eu For vilazodone, various methods have established wide linear ranges, such as 0.300 ng/mL to 300.0 ng/mL and 0.40 ng/mL to 500 ng/mL. socialresearchfoundation.comresearchgate.netresearchgate.netnih.gov The LLOQ defines the lowest concentration that can be measured with acceptable accuracy and precision. plos.org The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. nih.govinnovareacademics.in
Table 3: Examples of Validated Linearity Ranges for Vilazodone Bioanalysis An interactive data table based on research findings.
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
|---|---|---|---|
| 0.300 - 300.0 | >0.99 | Vilazodone-d8 | socialresearchfoundation.comresearchgate.net |
| 0.40 - 500 | Not specified | Risperidone | researchgate.netnih.gov |
| 1.0 - 100 | ≥0.993 | Escitalopram | nih.govresearchgate.net |
| 1.0 - 230 | ≥0.99 | This compound | nih.govresearchgate.net |
| 1.0 - 64 | Not specified | Not specified | researchgate.net |
Assessment of Analytical Precision and Accuracy
The validation of bioanalytical methods using this compound as an internal standard consistently demonstrates high levels of precision and accuracy, meeting the stringent requirements of regulatory guidelines. nih.gov Precision is typically assessed by calculating the relative standard deviation (%RSD) for replicate analyses of quality control (QC) samples at different concentration levels, while accuracy is determined by comparing the measured concentration to the nominal concentration, expressed as a percentage.
In a UPLC-MS/MS method for vilazodone in human plasma, where a deuterated internal standard was used, the intra-day and inter-day precision and accuracy were found to be well within acceptable limits. researchgate.netresearchgate.net For instance, one study reported intra- and inter-assay precision values (%RSD) within 13.4% and accuracy (%RE) ranging from -9.8% to 6.9% for the quantification of vilazodone in rat plasma. nih.gov Another study using a deuterated internal standard for vilazodone analysis in human plasma showed that the precision and accuracy batches were consistent and reproducible across the validation range of 0.300 ng/mL to 300.000 ng/mL. researchgate.netresearchgate.netsocialresearchfoundation.com
Table 1: Illustrative Precision and Accuracy Data for Vilazodone Analysis using a Deuterated Internal Standard
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | 3.2 | 97.1 | 4.5 | 98.2 |
| Medium | 80 | 2.1 | 101.5 | 3.1 | 100.8 |
| High | 160 | 1.8 | 99.4 | 2.5 | 99.9 |
This table is a representative compilation based on typical findings in bioanalytical method validation studies and does not represent data from a single specific study.
Evaluation of Matrix Effects and Internal Standard Compensation Mechanism
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS analysis. This compound, as a co-eluting, stable isotope-labeled internal standard, is instrumental in compensating for these effects. Because this compound has nearly identical chromatographic retention time and ionization efficiency to the unlabeled vilazodone, it experiences similar matrix effects. vulcanchem.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized.
Studies have shown that with the use of a deuterated internal standard, the matrix effect for vilazodone analysis is minimal and within acceptable limits. researchgate.net For example, a study assessing vilazodone in human plasma reported no significant matrix effect within the validated concentration range. researchgate.netsocialresearchfoundation.com The mean matrix effect for vilazodone has been reported to be in the range of 79% to 107%, which, while showing some variability, is considered acceptable when compensated for by a suitable internal standard. nih.gov The extraction recovery of the analyte and internal standard is also a critical parameter. Consistent and reproducible recovery across different concentration levels indicates the reliability of the extraction procedure. In one method, the mean recoveries of vilazodone were 83.1% ± 3.2, 79.1 ± 3.0, and 81.0 ± 2.1 at concentrations of 3, 80, and 160 ng/mL, respectively, with the internal standard recovery being 81.6 ± 0.8%. oup.com
Analytical Stability Profiling of this compound in Solution and Biological Matrices
The stability of both the analyte and the internal standard under various storage and handling conditions is paramount for reliable bioanalysis. This compound has demonstrated excellent stability in both stock solutions and biological matrices.
Stability studies typically evaluate the integrity of the compound under different conditions, including:
Stock Solution Stability: The stability of this compound in its storage solvent (e.g., methanol) at room temperature and under refrigeration. thescipub.com
Freeze-Thaw Stability: The stability of the analyte in the biological matrix (e.g., plasma) after multiple cycles of freezing and thawing. oup.com
Bench-Top Stability: The stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may spend on the bench during processing.
Long-Term Stability: The stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration. thescipub.com
Post-Preparative Stability: The stability of the processed samples in the autosampler before injection.
In a comprehensive validation study, stock solutions, working solutions, plasma samples, and processed samples of vilazodone and its deuterated internal standard were found to be stable under all defined conditions. researchgate.netresearchgate.netsocialresearchfoundation.com For instance, the stability of QC samples after three freeze-thaw cycles showed acceptable accuracy and precision. oup.com Another study reported the remaining stability of vilazodone after freeze-thaw, short-term, long-term, benchtop, and autosampler stability tests to be within 92.22% to 106.71%. researchgate.net
Table 2: Representative Stability Data for Vilazodone in Human Plasma
| Stability Condition | Duration | Temperature | Mean % Recovery |
| Bench-Top | 6 hours | Room Temperature | 98.5 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | 96.4 |
| Long-Term | 30 days | -20°C | 97.2 |
| Post-Preparative | 24 hours | 4°C | 99.1 |
This table is a representative compilation based on typical findings in bioanalytical method validation studies and does not represent data from a single specific study.
Applications of Vilazodone D4 in Preclinical Drug Disposition and Mechanistic Studies
In Vitro Drug Metabolism Research Utilizing Stable Isotope Tracers
In the early stages of drug discovery and development, in vitro systems such as liver microsomes and hepatocytes are used to predict how a drug will be metabolized in the body. Vilazodone-d4 is crucial in these assays, primarily as an internal standard for accurate quantification and for aiding in the identification of metabolic pathways.
The biotransformation of Vilazodone (B1662482) is extensive, and identifying its various metabolites is fundamental to understanding its disposition and potential for drug-drug interactions. Studies using high-resolution mass spectrometry, such as ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS), are employed to separate and identify metabolites from complex biological matrices. researchgate.netnih.gov In such analyses, this compound is used as an internal standard to ensure the precision and accuracy of the quantitative analysis of the parent drug and its metabolites.
A comprehensive study investigating the metabolism of Vilazodone in rat and human liver microsomes (RLM and HLM) led to the identification of numerous metabolites. researchgate.netnih.gov The metabolic reactions included hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation. nih.gov In total, twelve metabolites (M1–M12) were identified across in vivo and in vitro samples. researchgate.netnih.gov Two of these metabolites were specifically observed in the in vitro microsomal studies. nih.gov While the parent drug is responsible for the primary pharmacological activity, two major human metabolites, M10 and M17, have also been identified. fda.govnih.gov The use of a deuterated standard like this compound is critical for distinguishing these metabolites from background noise and for their structural elucidation based on characteristic mass shifts and fragmentation patterns.
Table 1: Metabolites of Vilazodone Identified in Preclinical In Vitro and In Vivo Studies Data sourced from Chavan, B. B., et al. (2017). researchgate.netnih.gov
| Metabolite ID | Proposed Biotransformation | Matrix Detected (In Vitro/In Vivo) |
| M1 | Dihydroxylation | Urine, Feces, Plasma, RLM, HLM |
| M2 | Hydroxylation | Urine, Feces, Plasma, RLM, HLM |
| M3 | Hydroxylation | Urine, Plasma |
| M4 | Glucuronidation of hydroxylated metabolite | Urine |
| M5 | Oxidative deamination | Urine, Feces |
| M6 | Dehydrogenation | Urine, Feces |
| M7 | Dioxidation | Urine, Feces |
| M8 | Dealkylation | Urine, Plasma |
| M9 | Hydroxylation | Feces |
| M10 | Oxidative deamination leading to carboxylic acid | Urine, Plasma |
| M11 | Glucuronidation of hydroxylated metabolite | Urine |
| M12 | Hydroxylation | Urine |
RLM: Rat Liver Microsomes; HLM: Human Liver Microsomes.
Vilazodone is metabolized extensively in the liver. nih.govresearchgate.net In vitro studies using human liver microsomes have identified the primary enzymes responsible for its biotransformation. The major pathway is mediated by the Cytochrome P450 (CYP) 3A4 isoenzyme, with minor contributions from CYP2C19 and CYP2D6. nih.govdrugbank.comavancepsychiatry.comupol.cz Additionally, non-CYP pathways, potentially involving carboxylesterases, play a role in its metabolism. nih.govavancepsychiatry.comupol.czfda.gov
In kinetic studies of these enzymes, this compound serves as an invaluable analytical tool. It is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based assays. These assays are designed to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the metabolism of Vilazodone by specific CYP isoforms. By providing an accurate and precise measure of the depletion of the parent drug over time, this compound facilitates the characterization of the enzymatic reactions and helps in assessing the potential for drug-drug interactions when Vilazodone is co-administered with inhibitors or inducers of these enzymes. hres.canih.gov
Table 2: Key Enzymes Implicated in Vilazodone Metabolism Data sourced from multiple studies. nih.govdrugbank.comavancepsychiatry.comupol.czfda.gov
| Enzyme | Role in Metabolism |
| CYP3A4 | Primary metabolic pathway |
| CYP2C19 | Minor metabolic pathway |
| CYP2D6 | Minor metabolic pathway |
| Carboxylesterases | Possible non-CYP metabolic pathway |
Identification and Structural Characterization of Vilazodone Metabolites in Microsomal and Hepatocyte Systems (facilitated by this compound as reference)
In Vivo Pharmacokinetic Investigations in Animal Models
Following in vitro characterization, the disposition of a drug candidate is studied in vivo using animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is essential for conducting these preclinical pharmacokinetic studies with high fidelity.
To determine the pharmacokinetic profile of Vilazodone, preclinical studies are conducted in species such as rats. researchgate.net After administration of Vilazodone, biological samples (blood, urine, and feces) are collected at various time points. researchgate.netnih.gov The concentration of Vilazodone in these samples is quantified using validated bioanalytical methods, typically LC-MS/MS. The use of this compound as an internal standard is the gold standard for such quantification. It is added to the biological samples during processing to correct for any variability in sample extraction and instrument response, thereby ensuring the accuracy of the measured concentrations of Vilazodone.
These studies have shown that Vilazodone is extensively metabolized, with only a small fraction of the administered dose being excreted as the unchanged drug (in humans, approximately 1% in urine and 2% in feces). nih.govavancepsychiatry.comnih.gov The primary route of excretion for Vilazodone-related material in non-human species and humans is fecal. hres.ca
A comprehensive understanding of a drug's metabolic fate requires profiling the metabolites formed in vivo. A study in Sprague-Dawley rats identified and characterized twelve metabolites in urine, feces, and plasma samples collected over 48 hours. researchgate.netnih.gov The majority of these metabolites were found in urine. nih.gov
This compound can be used in more advanced "metabolite-in-profile" studies. In this approach, a mixture of unlabeled Vilazodone and labeled this compound is administered to the animal model. The subsequent analysis of biological samples by mass spectrometry allows for the simultaneous tracking of both the labeled and unlabeled drug and their respective metabolites. The characteristic mass difference between the deuterated and non-deuterated metabolites creates unique isotopic doublets in the mass spectrum, which simplifies their identification and provides a comparative profile, confirming the metabolic pathways in a single experiment. Semi-quantitative analysis in rats has shown that certain metabolites are more prominent in specific matrices; for example, metabolite M11 (a glucuronide conjugate) was a major metabolite in urine, M6 (a dehydrogenated metabolite) was significant in feces, and M8 (a dealkylated metabolite) was prominent in plasma. researchgate.netnih.gov
Table 3: Semi-Quantitative Distribution of Key Vilazodone Metabolites in Rat Biological Samples Based on percentage counts from Chavan, B. B., et al. (2017). nih.gov
| Matrix | Most Abundant Metabolite |
| Urine | M11 (Glucuronidated metabolite) |
| Feces | M6 (Dehydrogenated metabolite) |
| Plasma | M8 (Dealkylated metabolite) |
Assessment of Deuterium (B1214612) Isotope Effect on Drug Metabolism in Preclinical Contexts
The substitution of hydrogen with deuterium can sometimes alter the rate of drug metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). drugbank.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. drugbank.com If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. google.com
Contribution to Preclinical Drug-Drug Interaction Studies through Metabolic Pathway Elucidation
The investigation of a new chemical entity's potential for drug-drug interactions (DDIs) is a critical component of preclinical drug development. For vilazodone, understanding its metabolic fate is paramount to predicting and mitigating risks associated with co-administration of other therapeutic agents. The use of isotopically labeled compounds, such as this compound, plays an instrumental, albeit indirect, role in these studies. While direct studies detailing the use of this compound to elucidate metabolic pathways through mechanisms like the kinetic isotope effect are not prominently available in published literature, its application as an internal standard is crucial for the accurate quantification of vilazodone in biological matrices during pharmacokinetic and DDI studies.
In preclinical research, Vilazodone-d8, a deuterated form of vilazodone, is utilized as an internal standard for the quantification of the parent drug in plasma samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comsocialresearchfoundation.comresearchgate.netmedchemexpress.com This precise measurement is fundamental to constructing accurate pharmacokinetic profiles and assessing how the presence of other drugs affects vilazodone's absorption, distribution, metabolism, and excretion (ADME).
Vilazodone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme. nih.govdrugbank.comnih.govnih.gov To a lesser extent, CYP2C19 and CYP2D6 are also involved in its metabolism. drugbank.comnih.gov The metabolic pathway of vilazodone is complex and not yet fully detailed, though studies in rats have identified numerous metabolites. drugbank.comresearchgate.netnih.gov Research has shown that vilazodone undergoes several biotransformation reactions, including hydroxylation, dihydroxylation, dealkylation, oxidative deamination, dehydrogenation, dioxidation, and glucuronidation. researchgate.netnih.gov
Given that CYP3A4 is a major pathway for vilazodone metabolism, there is a significant potential for DDIs with drugs that inhibit or induce this enzyme. Preclinical studies, often relying on accurate quantification methods that employ deuterated standards, are designed to explore these interactions. For instance, co-administration of vilazodone with a strong CYP3A4 inhibitor would be expected to increase plasma concentrations of vilazodone, potentially leading to an increased risk of adverse effects. Conversely, a CYP3A4 inducer could decrease vilazodone plasma levels, possibly reducing its therapeutic efficacy.
The table below summarizes the key enzymes involved in vilazodone metabolism and provides examples of drugs that could potentially interact with vilazodone, necessitating preclinical investigation. The accurate assessment of these interactions is critically supported by the use of deuterated internal standards like this compound.
| Enzyme | Role in Vilazodone Metabolism | Potential Interacting Drug Class | Example Drugs | Predicted Effect on Vilazodone Levels |
| CYP3A4 | Major pathway | Strong CYP3A4 Inhibitors | Ketoconazole, Clarithromycin | Increase |
| Moderate CYP3A4 Inhibitors | Erythromycin, Amlodipine | Increase | ||
| CYP3A4 Inducers | Carbamazepine, Rifampin | Decrease | ||
| CYP2C19 | Minor pathway | CYP2C19 Inhibitors | Omeprazole, Fluoxetine | Minor Increase |
| CYP2D6 | Minor pathway | CYP2D6 Inhibitors | Bupropion, Paroxetine | Minor Increase |
| Carboxylesterases | Possible non-CYP pathway | Not fully characterized | - | - |
By enabling the precise quantification of vilazodone in the presence of other compounds in preclinical models, this compound contributes significantly to the elucidation of its DDI profile. These studies are essential for establishing a preliminary understanding of how vilazodone may behave in a polypharmacy setting, guiding clinical trial design and informing eventual prescribing guidelines.
Broader Research Impact of Deuterated Analogs in Drug Discovery and Development
Methodological Advancements in Analytical Chemistry Driven by Deuterated Standards
The use of stable isotope-labeled compounds, particularly deuterated analogs like Vilazodone-d4, has revolutionized analytical chemistry, especially in the realm of quantitative mass spectrometry (MS). clearsynth.comscioninstruments.com In complex analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are vital for pharmaceutical research, clinical toxicology, and forensic testing, deuterated compounds serve as ideal internal standards. cerilliant.comnovachem.com.auscientificlabs.co.uk
An internal standard is a compound with physicochemical properties very similar to the analyte of interest that is added in a known quantity to a sample before processing. researchgate.net Its purpose is to correct for the potential loss of the analyte during sample extraction, cleanup, and analysis, as well as to account for variations in instrument response. clearsynth.comcerilliant.com Because deuterated standards like this compound are nearly identical to their non-deuterated counterparts (the analyte), they behave similarly during chromatographic separation and ionization in the mass spectrometer. scioninstruments.comresearchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, they are easily distinguishable by the detector. researchgate.net
This approach significantly enhances the precision, accuracy, and robustness of quantitative methods. clearsynth.comacs.org By comparing the instrument's response for the analyte to that of the known quantity of the deuterated internal standard, researchers can accurately determine the concentration of the analyte in the original sample, even in complex biological matrices like urine or plasma. clearsynth.comnovachem.com.auacs.org The use of deuterated standards helps to compensate for "matrix effects," where other compounds in the sample can interfere with the ionization of the analyte, leading to inaccurate measurements. clearsynth.com this compound is specifically designed for such applications, serving as a certified reference material for the quantification of vilazodone (B1662482) in various analytical protocols. lipomed-usa.comlipomed-shop.comscientificlabs.co.uk
Table 1: Advantages of Deuterated Internal Standards in Analytical Chemistry
| Feature | Description | Impact on Analysis |
|---|---|---|
| Chemical Similarity | Deuterated standards have nearly identical chemical and physical properties to the analyte. researchgate.net | Ensures co-elution in chromatography and similar behavior during sample preparation and ionization, providing the most accurate correction for analytical variability. researchgate.net |
| Mass Difference | The increased mass due to deuterium allows the standard to be clearly distinguished from the analyte by the mass spectrometer. scioninstruments.com | Enables precise and simultaneous measurement of both the analyte and the internal standard without mutual interference. |
| Correction for Matrix Effects | The standard experiences the same signal suppression or enhancement from the sample matrix as the analyte. clearsynth.com | Improves the accuracy of quantification in complex biological samples like blood, plasma, and urine. clearsynth.comnovachem.com.au |
| Improved Precision & Accuracy | By normalizing for variations in sample recovery and instrument response, the standard reduces measurement errors. clearsynth.comacs.org | Leads to more reliable and reproducible data, which is critical for pharmaceutical research, therapeutic drug monitoring, and forensic analysis. scioninstruments.comnovachem.com.au |
| Method Validation | Using deuterated standards is a cornerstone of robust analytical method development and validation. clearsynth.com | Ensures that the analytical procedure is consistently reliable and fit for its intended purpose. clearsynth.com |
Theoretical and Computational Approaches for Predicting Deuterium Effects on Drug Properties
The decision of where to place deuterium atoms within a drug molecule is a critical aspect of developing both improved therapeutics and effective research tools. Modern drug discovery increasingly relies on theoretical and computational methods to predict the effects of deuteration on a molecule's properties, thereby guiding synthesis efforts and minimizing trial-and-error. plos.orgresearchgate.net
Computational models can predict "soft spots" in a molecule—positions that are most susceptible to metabolic breakdown by enzymes like the cytochrome P450 (CYP450) family. clearsynthdiscovery.complos.org By deuterating these specific sites, medicinal chemists aim to slow down metabolism, which can alter the drug's pharmacokinetic profile. clearsynthdiscovery.comtandfonline.com Computational techniques such as molecular docking can simulate how a drug molecule, and its deuterated analogs, fit into the active site of a metabolic enzyme. plos.org These simulations help researchers understand the interactions that lead to metabolism and predict whether deuterium substitution at a given position will have the desired effect.
Furthermore, computational approaches are used to investigate how deuteration might lead to "metabolic switching," where the blockage of one metabolic pathway redirects metabolism to another site on the molecule. plos.org Predicting such outcomes is crucial, as new metabolites could have different pharmacological or toxicological properties.
Beyond metabolism, computational methods are also employed to simulate how deuteration affects fundamental biophysical properties. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that provides information on protein dynamics and interactions. frontiersin.org Computational tools are being developed to simulate HDX-MS data from protein structures, allowing for the validation of structural models by comparing predicted deuterium uptake with experimental results. frontiersin.org While not a direct prediction of a small molecule's properties, this illustrates the broader integration of deuterium-based data with computational modeling to understand complex biological systems. In-silico tools can also predict changes in physicochemical properties like lipophilicity (Log P) and solubility (Log S) that may arise from deuteration. informaticsjournals.co.in
| HDX-MS Simulation | Predicts the pattern of deuterium exchange on a protein based on its 3D structure. frontiersin.org | To validate computational models of protein structures and protein-drug interactions. |
Interdisciplinary Research Integrating Stable Isotopes for Systems Biology Approaches
The use of stable isotopes like deuterium is a cornerstone of interdisciplinary research that seeks to understand complex biological systems as a whole. numberanalytics.comcolorado.eduumces.edu Stable isotope tracing allows scientists to follow molecules through intricate metabolic pathways, providing insights that are often impossible to obtain through other means. silantes.comnih.gov This approach transcends traditional disciplinary boundaries, integrating chemistry, biology, ecology, and geology to answer fundamental questions. umces.eduuga.edu
In systems biology, stable isotopes are used as tracers to map the flow of elements and compounds through metabolic networks. silantes.comnih.gov For instance, by introducing nutrients labeled with stable isotopes (such as ¹³C, ¹⁵N, or deuterium) into cells or organisms, researchers can track their incorporation into various biomolecules like proteins, lipids, and nucleic acids. silantes.comsilantes.com This provides a dynamic picture of metabolic activity, revealing how pathways are regulated and how they respond to changes in conditions. silantes.com
This interdisciplinary approach is not limited to the laboratory. In a field known as "isotopic ecology," scientists analyze the natural variations in stable isotope ratios in animal tissues to deduce information about their diet, migration patterns, and position in the food web. nih.gov Similarly, stable isotopes of water (including deuterium) and other elements are used in environmental science and geochemistry to trace water cycles, monitor pollution, and reconstruct past climates. colorado.eduuga.edunumberanalytics.com
The knowledge gained from these broad, interdisciplinary studies informs our fundamental understanding of biology. While the application of a specific analytical standard like this compound is highly focused, it is part of this larger scientific context. The same principles of isotopic labeling and detection that make this compound an effective tool in a targeted quantitative assay are applied on a broader scale to unravel the complex and interconnected processes of life. colorado.edunih.gov These integrated approaches are essential for building comprehensive models of biological systems, from the level of a single cell to an entire ecosystem. umces.edunih.gov
Table 3: Examples of Interdisciplinary Research Using Stable Isotopes
| Research Field | Application of Stable Isotopes | Insights Gained |
|---|---|---|
| Metabolomics | Tracing the metabolic fate of isotope-labeled nutrients (e.g., glucose, amino acids) through cellular pathways. silantes.com | Mapping of metabolic fluxes, understanding disease states, and identifying drug targets. silantes.comnih.gov |
| Ecology & Conservation | Analyzing natural abundance of stable isotopes (H, C, N) in animal tissues (hair, bone). umces.edunih.gov | Determining diet, trophic level, and migratory movements of wildlife for conservation management. umces.edu |
| Human Biology | Using doubly labeled water (²H₂¹⁸O) to measure total energy expenditure. uga.edu | Providing accurate assessments of metabolic rates and nutritional requirements in humans. uga.edu |
| Environmental Science | Measuring isotope ratios of elements in water, soil, and air. uga.edu | Tracing pollution sources, understanding nutrient cycles, and reconstructing historical environmental changes. colorado.eduuga.edu |
| Geochemistry | Analyzing stable isotopes in rocks, sediments, and ice cores. numberanalytics.comnumberanalytics.com | Reconstructing past climates, understanding geological processes, and tracing the movement of fluids in the Earth's crust. numberanalytics.com |
Future Research Directions and Emerging Methodologies for Deuterated Compounds
Development of Next-Generation Deuterated Internal Standards with Enhanced Properties
The role of a stable isotope-labeled internal standard (SIL-IS) is fundamental to achieving accurate and precise quantification in bioanalytical mass spectrometry, primarily by compensating for matrix effects and variability in sample processing and ionization. thermofisher.comcrimsonpublishers.com While deuterated standards like Vilazodone-d4 are widely used, the development of "next-generation" standards focuses on overcoming the limitations of earlier versions.
A primary challenge with some first-generation deuterated standards is the potential for in-source deuterium-hydrogen (D-H) exchange, which can compromise analytical accuracy. sigmaaldrich.com Future research is geared towards creating standards with enhanced isotopic stability. This is achieved through two main strategies:
Strategic Placement of Deuterium (B1214612): Synthesizing molecules where deuterium atoms are placed in positions that are not susceptible to exchange. sigmaaldrich.com This ensures the isotopic label remains intact throughout the analytical process.
Use of Other Stable Isotopes: Incorporating heavier isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comsigmaaldrich.com These isotopes are not prone to exchange and their labeled standards often co-elute perfectly with the unlabeled analyte, which is optimal for correcting matrix effects and ion suppression. thermofisher.com
The goal is to develop internal standards that behave as closely as possible to their unlabeled counterparts during extraction, chromatography, and ionization, thereby improving the reliability and accuracy of quantitative bioanalysis. crimsonpublishers.commusechem.com The development of a second-generation aldosterone-d4 (B1163993) standard, with deuterium in non-exchangeable positions, demonstrates a significant improvement in mass spectrum clarity and analytical performance over the earlier d7 version. sigmaaldrich.com
Table 1: Comparison of Internal Standard Labeling Strategies
| Isotope Label | Advantages | Disadvantages |
|---|---|---|
| Deuterium (D) | Relatively inexpensive and readily available. sigmaaldrich.com | Potential for D-H exchange in certain positions; possible chromatographic separation from analyte. sigmaaldrich.comnih.gov |
| Carbon-13 (¹³C) | Isotopically stable with no risk of exchange; co-elutes with analyte. thermofisher.com | More expensive to synthesize than deuterated standards. |
| Nitrogen-15 (¹⁵N) | Isotopically stable; useful for nitrogen-containing compounds. crimsonpublishers.com | More expensive; synthesis can be complex. |
Application of this compound in Novel High-Throughput Screening Methodologies
High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid assessment of thousands of compounds. nih.gov The integration of mass spectrometry (MS) into HTS workflows has been a significant advance, offering a label-free, sensitive, and versatile detection method that is less susceptible to the artifacts that can plague fluorescence-based assays. nih.gov
In this context, this compound serves as a critical tool. Its application in novel HTS methodologies is centered on its role as an internal standard for rapid and accurate quantification of vilazodone (B1662482) in large-scale experiments, such as those evaluating metabolic stability or drug-drug interactions. researchgate.netresearchgate.net For instance, when screening compound libraries for inhibitors of cytochrome P450 enzymes responsible for vilazodone metabolism, this compound allows for precise measurement of the parent drug across numerous samples simultaneously. drugs.com
Emerging HTS techniques that benefit from deuterated standards include:
Affinity Selection Mass Spectrometry (ASMS): A high-throughput method for screening compound libraries against a target biomolecule. nih.gov
Multisegment Injection-Capillary Electrophoresis-Mass Spectrometry (MSI–CE–MS): This technique enables the serial injection of many samples in a single, rapid run (<3 minutes per sample). acs.org The co-migration with a deuterated internal standard like this compound is one of the key parameters used for unambiguous drug identification and quantification. acs.org
The use of this compound in these automated, rapid, and robust HTS-MS assays facilitates reliable data generation for pharmacokinetic studies and therapeutic drug monitoring, accelerating the drug development pipeline. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Isotopic Purity and Structural Integrity Analysis
Ensuring the quality of a deuterated standard like this compound is paramount. Two key parameters must be verified: isotopic purity (the percentage of molecules that are correctly labeled) and structural integrity (confirmation that the deuterium is in the correct position and the molecule's structure is otherwise unaltered). rsc.orgrsc.org A combination of advanced spectroscopic techniques is employed for this comprehensive analysis.
High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for determining isotopic purity. nih.gov By analyzing the relative abundances of the different isotopolog ions (e.g., d0, d1, d2, d3, d4), HR-MS can accurately calculate the isotopic enrichment of the sample. rsc.orgnih.gov It offers advantages of being rapid, highly sensitive, and requiring very little sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HR-MS confirms the degree of deuteration, it has limitations in identifying the specific location of the labels. rsc.org NMR spectroscopy resolves this ambiguity. It provides definitive confirmation of the molecule's structure and the precise position of the deuterium atoms. rsc.orgopenmedscience.com Isotope-editing NMR techniques can specifically select for molecules containing isotopes like ¹³C or ²H, simplifying complex spectra and aiding identification. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging spectroscopic technique that provides highly accurate measurements of site-specific deuteration levels and can even determine enantiopurity. rsc.orgmarquette.edu It offers a powerful new tool for validating the precise structure of isotopically labeled compounds. rsc.org
The combined use of HR-MS and NMR provides a comprehensive and robust strategy for the complete characterization of deuterated standards, ensuring their suitability for demanding quantitative applications. rsc.orgrsc.org
Table 2: Spectroscopic Techniques for Analyzing Deuterated Compounds
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| HR-MS | Isotopic Purity Determination | Calculates percentage of deuteration by measuring relative abundance of isotopologs. rsc.orgnih.gov |
| NMR | Structural Integrity & Label Position | Confirms molecular structure and the specific site(s) of deuterium incorporation. rsc.orgrsc.orgopenmedscience.com |
| MRR | Site-Specific Purity & Structure | Provides precise, site-specific deuteration levels and can confirm enantiopurity. rsc.orgmarquette.edu |
Potential for Deuterated Analogs in Mechanistic Pharmacological Studies Beyond Quantification
The utility of deuterated analogs such as this compound extends beyond their role as analytical standards. They are powerful tools for probing the mechanisms of drug metabolism and action. This application leverages the deuterium kinetic isotope effect (KIE), where the greater strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow the rate of metabolic reactions that involve breaking this bond. gabarx.comacs.org
By strategically replacing hydrogen with deuterium at specific sites on a drug molecule, researchers can investigate its metabolic fate. If deuteration at a particular position slows down the drug's metabolism, it indicates that this site is a point of metabolic attack, often by cytochrome P450 (CYP) enzymes. cdnsciencepub.com This knowledge has several profound implications:
Identifying Metabolic "Soft Spots": It allows for the identification of the parts of a molecule most vulnerable to metabolism. nih.gov
Metabolic Shunting: Deuteration can block a major metabolic pathway, forcing metabolism to proceed through alternative, minor pathways. gabarx.comcdnsciencepub.com This can be advantageous if the primary pathway leads to the formation of a toxic or inactive metabolite. nih.gov For example, deuteration of the antiplatelet drug clopidogrel (B1663587) at a non-activating site reduced the formation of undesired metabolites and significantly increased the formation of the desired active metabolite. nih.gov
Therefore, comparing the pharmacological and metabolic profiles of vilazodone and this compound can provide crucial insights into its biotransformation, helping to elucidate structure-activity relationships and guide the development of future drugs with enhanced therapeutic properties. nih.govresearchgate.net
Q & A
Q. What analytical methods are recommended for characterizing Vilazodone-d4 in pharmacokinetic studies?
this compound, as a deuterium-labeled analog of Vilazodone, requires rigorous characterization to confirm isotopic purity and structural integrity. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying its isotopic enrichment and verifying the absence of unlabeled impurities. Nuclear magnetic resonance (NMR) spectroscopy should validate the deuteration pattern at specified positions (e.g., aromatic or aliphatic hydrogens). Method validation must include specificity, sensitivity, and linearity assessments per ICH guidelines .
Q. How should experimental protocols be designed to ensure reproducibility in this compound metabolism studies?
Studies must include controls for deuterium isotope effects, such as parallel experiments with unlabeled Vilazodone. Use in vitro systems (e.g., liver microsomes or hepatocytes) to assess metabolic stability, and validate findings with in vivo models. Document incubation conditions (temperature, pH, cofactors) and analytical parameters (extraction efficiency, matrix effects). Cross-reference results with existing pharmacokinetic data for Vilazodone to identify deviations caused by isotopic labeling .
Q. What are the best practices for synthesizing and storing this compound to maintain stability?
Synthesis should follow Good Laboratory Practice (GLP), with deuterium incorporation confirmed via isotopic ratio mass spectrometry (IRMS). Store this compound in airtight, light-protected containers under inert gas (e.g., argon) at –20°C to prevent deuterium exchange with ambient moisture. Regularly test stored batches for degradation using stability-indicating assays (e.g., LC-MS with forced degradation studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor-binding affinity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., buffer composition, receptor isoform specificity) or deuterium-induced conformational changes. Conduct comparative binding assays under standardized conditions using both labeled and unlabeled compounds. Employ computational modeling (e.g., molecular dynamics simulations) to assess how deuteration alters ligand-receptor interactions. Validate findings with radioligand displacement assays and correlate results with functional endpoints (e.g., cAMP modulation) .
Q. What experimental designs are optimal for quantifying deuterium kinetic isotope effects (KIEs) in this compound metabolism?
Use dual-labeled (e.g., ¹³C/²H) internal standards in LC-MS/MS workflows to differentiate between metabolic degradation and deuterium exchange. Perform time-course studies in vitro to calculate rate constants for labeled vs. unlabeled substrates. Pair these with density functional theory (DFT) calculations to predict KIEs at specific metabolic sites (e.g., cytochrome P450-mediated oxidation). Cross-validate results using deuterated solvent controls to exclude artifactual exchange .
Q. How can researchers address challenges in detecting low-abundance this compound metabolites in complex biological matrices?
Implement high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or ion mobility spectrometry (IMS) to enhance metabolite identification. Use stable isotope tracing and neutral loss scanning to distinguish metabolites from endogenous compounds. Validate tentative identifications with synthetic reference standards and fragmentation libraries. For quantitation, employ matrix-matched calibration curves and isotope dilution strategies to mitigate matrix effects .
Methodological Guidance
What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s mechanism of action?
Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Example: “In serotonin transporter (SERT)-expressing cell models (P), does this compound (I) exhibit altered binding kinetics compared to Vilazodone (C) due to deuterium substitution, as measured by radioligand displacement assays (O)?” For feasibility, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .
Q. How should researchers document this compound experimental data to meet journal reproducibility standards?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Include raw spectral data (NMR, MS) in supplementary materials.
- Provide detailed synthetic protocols, including deuterium source and reaction conditions.
- For in vivo studies, report animal ethics approvals, sample sizes, and statistical methods.
- Use standardized nomenclature for isotopic labeling (e.g., “d4” for four deuterium atoms) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals and effect sizes to contextualize significance thresholds .
Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s efficacy?
Conduct blinded analyses where possible, and pre-register study protocols (e.g., on Open Science Framework). Perform sensitivity analyses to assess the impact of outlier removal or alternative statistical models. Transparently report all data, including negative results, and contextualize findings within prior literature using systematic review methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
